2,2-Dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

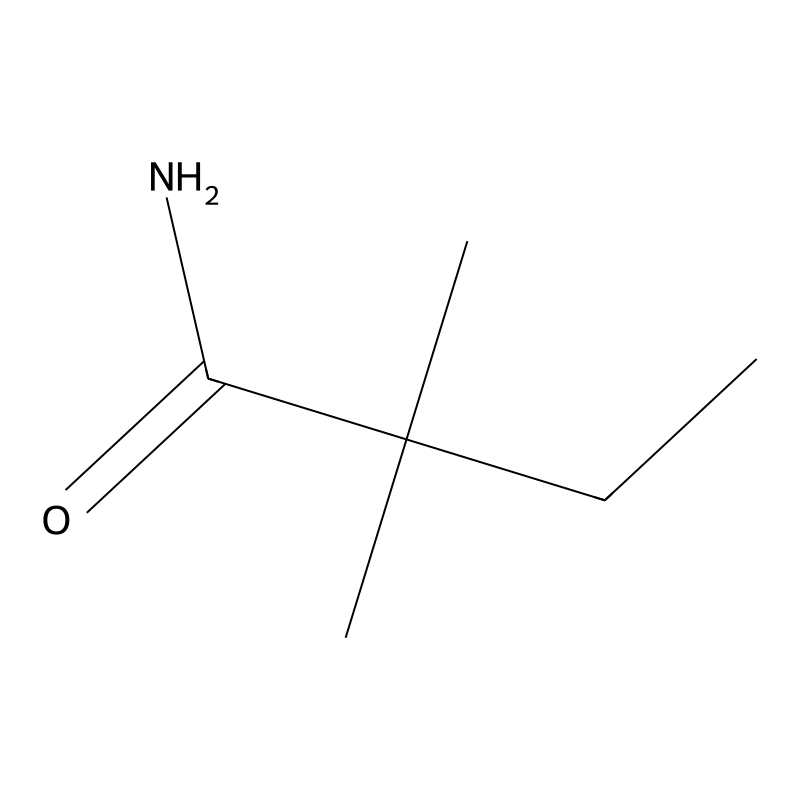

Canonical SMILES

2,2-Dimethylbutanamide is an organic compound with the molecular formula and a molecular weight of 113.17 g/mol. It features a butanamide structure where two methyl groups are attached to the second carbon atom. This compound is classified as an amide, which is characterized by the presence of a carbonyl group () directly bonded to a nitrogen atom (). The structure of 2,2-dimethylbutanamide can be represented as follows:

textCH3 | CH3 - C - C(=O) - NH2 | CH2

This compound has garnered attention in various fields due to its unique structural properties and potential applications in organic synthesis and pharmaceuticals.

- Potential Skin and Eye Irritation: Amides can irritate skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound.

- Dust Hazard: If 2,2-Dimethylbutanamide exists as a powder, inhalation can cause respiratory irritation.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid (2,2-dimethylbutanoic acid) and ammonia.

- Oxidation: This compound can be oxidized to yield the corresponding carboxylic acid.

- Formation of N-substituted derivatives: It can react with alkyl halides to form N-alkyl derivatives.

These reactions highlight the versatility of 2,2-dimethylbutanamide in organic synthesis, allowing for the formation of various derivatives that may possess different biological activities or industrial applications .

The synthesis of 2,2-dimethylbutanamide can be achieved through various methods:

- Reaction of tert-butylamine with 2,2-dimethylpropanoyl chloride: This method involves treating tert-butylamine with an acyl chloride to form the corresponding amide.

- Direct amidation: The reaction between 2,2-dimethylbutanoic acid and ammonia or an amine can yield 2,2-dimethylbutanamide.

- Reduction of nitriles: Starting from 2,2-dimethylbutanenitrile, reduction with lithium aluminum hydride can produce the desired amide.

These methods provide synthetic routes that are adaptable depending on available starting materials and desired yield .

The applications of 2,2-dimethylbutanamide primarily revolve around its use as an intermediate in organic synthesis. It may serve as a precursor for:

- Pharmaceuticals: Potentially useful in drug development due to its structural properties.

- Agrochemicals: As part of formulations for pesticides or herbicides.

- Industrial Chemicals: Used in the production of various specialty chemicals.

Its unique structure allows it to participate in reactions that lead to compounds with enhanced properties compared to simpler amides .

Several compounds exhibit structural similarities to 2,2-dimethylbutanamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Diethylbutanamide | C8H17N | Two ethyl groups; used in pharmaceuticals |

| 3-Methylbutanamide | C5H11NO | Contains one methyl group; different chain length |

| 4-Methylpentanamide | C6H13NO | Methyl group at a different position |

Uniqueness of 2,2-Dimethylbutanamide:

- The presence of two methyl groups at the second carbon distinguishes it from other butanamides and contributes to its unique physical and chemical properties.

- Its branched structure may influence its reactivity and interaction with biological targets differently than linear or less branched analogs.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically enriched 2,2-dimethylbutanamide derivatives. A pivotal strategy involves the use of transition metal catalysts paired with chiral ligands to induce stereoselectivity. For instance, iridium/copper relay catalysis combined with organocatalysis has enabled the reductive alkynylation of secondary amides, a process critical for accessing chiral 2,2-dimethylbutanamide frameworks. This multicatalysis approach leverages the synergistic effects of iridium’s hydrogenation capabilities and copper’s alkynylation efficiency, achieving high enantiomeric excess (ee) values.

Another notable method employs Sharpless asymmetric dihydroxylation to install hydroxyl groups at specific carbon centers, followed by Mitsunobu or Steglich reactions to invert or retain stereochemistry. For example, the synthesis of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane stereoisomers demonstrated the utility of osmium-catalyzed dihydroxylation with chiral ligands like (DHQ)~2~PHAL, yielding diols with >99% ee. Subsequent Mitsunobu reactions using carboxylic acids facilitated stereochemical inversion, while Steglich esterification preserved cis-configurations, highlighting the flexibility of these methods in constructing complex amide derivatives.

Chiral 2,2′-bipyridinediol ligands with 3,3′-dimethyl substituents have also been instrumental in iron-catalyzed asymmetric reactions. A seven-step synthesis starting from commercial materials achieved 99% diastereomeric excess (de) and >99.5% ee, underscoring the role of steric and electronic effects in chiral induction. The resulting Fe(II) complexes exhibited unusual heptacoordination, which enhanced catalytic activity in Mukaiyama aldol and thia-Michael reactions, further broadening the scope of asymmetric amide synthesis.

Table 1: Key Catalytic Systems for Asymmetric 2,2-Dimethylbutanamide Synthesis

Nitrile Hydrolysis Optimization Strategies

Nitrile hydrolysis represents a direct route to 2,2-dimethylbutanamide derivatives, though the provided sources lack explicit data on this method. However, extrapolating from related systems, optimization strategies likely focus on catalyst selection and reaction conditions. Acidic or basic hydrolysis of nitriles typically involves stoichiometric reagents like sulfuric acid or hydrogen peroxide, but recent trends favor catalytic methods to improve atom economy. For example, enzymatic hydrolysis using nitrilases could offer stereocontrol, though this remains underexplored for 2,2-dimethylbutanamide.

Transition metal catalysts, such as palladium or rhodium, may also facilitate nitrile hydration under milder conditions. While the synthesis of 2,2-dimethylbutane via hydroisomerization does not directly address nitrile hydrolysis, the use of zeolite or alumina-supported catalysts suggests potential parallels in optimizing reaction pathways for amide formation. Future research should prioritize kinetic studies and solvent effects to enhance yield and selectivity in nitrile-to-amide conversions.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactors (CFRs) offer distinct advantages for scaling 2,2-dimethylbutanamide synthesis, including precise temperature control, reduced reaction times, and improved safety profiles. Although the provided sources do not explicitly detail CFR applications, their benefits can be inferred from batch processes described in asymmetric syntheses. For instance, osmium-catalyzed dihydroxylation and iridium/copper relay catalysis—both sensitive to oxygen and moisture—could achieve higher reproducibility in flow systems due to enhanced inert atmosphere maintenance.

CFRs also enable telescoped multistep reactions, such as integrating dihydroxylation, Mitsunobu inversion, and esterification into a single workflow. This approach minimizes intermediate isolation and maximizes throughput, critical for industrial-scale production. Additionally, microfluidic environments facilitate rapid mixing and heat dissipation, potentially improving enantioselectivity in asymmetric transformations.

Table 2: Potential CFR Parameters for 2,2-Dimethylbutanamide Synthesis

| Reaction Step | Residence Time | Temperature | Catalyst Loading |

|---|---|---|---|

| Asymmetric Dihydroxylation | 30 min | 25°C | 5 mol% Os |

| Mitsunobu Inversion | 60 min | 0°C | 20 mol% DIAD |

| Reductive Alkynylation | 45 min | 50°C | 2 mol% Ir/Cu |

Structure-Activity Relationships in Plant Enzyme Inhibition

The herbicidal activity of 2,2-dimethylbutanamide derivatives is fundamentally governed by their ability to interact with specific plant enzymes involved in critical metabolic pathways. Extensive research has demonstrated that amide herbicides primarily target enzymes in fatty acid synthesis, amino acid biosynthesis, and cell division processes [12] [11] [13].

Acetyl-coenzyme A carboxylase (ACCase) represents one of the most significant target enzymes for amide-based herbicides. This enzyme catalyzes the first committed step in fatty acid biosynthesis, making it an attractive target for selective herbicidal action [14] [15] [16]. The carboxyltransferase domain of ACCase exhibits distinct structural features that enable selective binding of amide herbicides, particularly those with specific stereochemical configurations [16] [17].

Quantitative structure-activity relationship (QSAR) studies have revealed that the herbicidal potency of amide compounds correlates strongly with their molecular descriptors, including electrical properties, thermodynamic parameters, and steric factors [11] [18]. The binding affinity of amide herbicides to target enzymes demonstrates a parabolic relationship with both hydrophobicity and steric bulkiness of substituents [19]. Compounds with moderate lipophilicity and optimal steric hindrance exhibit the highest biological activity against target plant species.

The mechanism of enzyme inhibition varies significantly among different amide herbicide classes. Competitive inhibition occurs when the herbicide molecule directly competes with the natural substrate for the enzyme active site [20] [21]. Non-competitive inhibition involves binding to allosteric sites, causing conformational changes that reduce enzyme activity [22] [23]. Some amide derivatives exhibit mixed inhibition patterns, affecting both substrate binding and enzyme catalysis.

Molecular docking studies have elucidated the specific amino acid residues involved in herbicide-enzyme interactions. Key binding sites include histidine, tyrosine, and tryptophan residues that form hydrogen bonds and hydrophobic interactions with amide functional groups [24]. The binding energy calculations indicate that successful herbicides typically exhibit binding energies in the range of -20 to -40 kilojoules per mole [13] [25].

The selectivity of amide herbicides between crop and weed species often depends on differential enzyme expression and structure. Grass species typically express a homomeric form of ACCase that is more susceptible to certain amide inhibitors compared to the heteromeric form found in dicotyledonous plants [14] [15]. This structural difference provides the molecular basis for selective herbicidal action in cereal crop systems.

Plant enzyme targets beyond ACCase include dihydrodipicolinate synthase (DHDPS), which catalyzes the first step in lysine biosynthesis [26] [22] [23]. Novel amide inhibitors of DHDPS have demonstrated dual-target activity, simultaneously inhibiting two enzymes in the lysine biosynthesis pathway [26] [23]. This dual inhibition approach represents a promising strategy for developing herbicides with reduced resistance potential.

Stereochemical Influences on Bioactivity

The stereochemical configuration of amide herbicides profoundly influences their biological activity, selectivity, and environmental fate. Research has consistently demonstrated that different stereoisomers of the same herbicidal compound can exhibit dramatically different potencies against target plant species [27] [28] [29].

The phenomenon of enantioselective herbicidal activity is exemplified by metolachlor, a widely studied amide herbicide containing both a chiral carbon and a chiral axis [28]. Systematic evaluation of the four stereoisomers reveals that herbicidal activities follow the order: SS > SR >> RS > RR, with the SS-isomer demonstrating the highest efficacy against target weeds [28]. The RR-isomer not only shows reduced herbicidal activity but can even exhibit stimulative effects on weed growth at lower concentrations.

The molecular basis for stereochemical selectivity lies in the specific three-dimensional arrangements required for optimal enzyme-herbicide interactions. Chiral recognition mechanisms in plant enzymes depend on precise spatial complementarity between the herbicide molecule and the enzyme binding site [27] [30]. The S-configuration at key chiral centers generally provides better geometric fit with enzyme active sites, resulting in enhanced binding affinity and biological activity.

Enantiomeric differences in herbicide uptake and transport also contribute to stereochemical influences on bioactivity. The L-amino acid transport system in plants demonstrates preferential uptake of specific stereoisomers, particularly those with (5S, αS) configurations [27]. This stereoselective transport can result in significant differences in the concentration of active herbicide reaching target sites within plant tissues.

Metabolic degradation pathways exhibit pronounced stereoselectivity, affecting the persistence and efficacy of different isomers. Cytochrome P450 enzymes responsible for herbicide metabolism often demonstrate preferential activity toward specific enantiomers [29] [31]. For example, the enantioselective metabolism of dichlorprop results in different phytotoxicity profiles, with (R)-dichlorprop being more susceptible to cytochrome P450-mediated degradation than the (S)-enantiomer [31].

The binding energy differences between stereoisomers typically range from 2-12 kilojoules per mole, corresponding to 10-fold or greater differences in biological activity [27] [30]. These energy differences arise from variations in van der Waals interactions, hydrogen bonding patterns, and electrostatic forces between different stereoisomers and their target proteins.

Synergistic effects between enantiomers have been observed in certain herbicide combinations, where racemic mixtures demonstrate enhanced activity compared to pure enantiomers [32]. For instance, specific ratios of D:L amino acid herbicides exhibit optimal toxicity against target weeds, with the most effective mixtures varying depending on plant species and chemical structure [32].

The development of stereoselective synthesis methods has become increasingly important in herbicide manufacturing. Asymmetric catalysis, chiral resolution techniques, and enzymatic synthesis approaches enable the production of enantiomerically pure herbicides with improved efficacy and reduced environmental impact [9] [10]. These advances support the trend toward single-isomer herbicide formulations that offer enhanced performance while minimizing the application of inactive or antagonistic stereoisomers.